molecular formula C31H24ClN5O2S2 B2789698 3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 690961-03-6

3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2789698
CAS No.: 690961-03-6
M. Wt: 598.14
InChI Key: WQKIBNDAARFPIZ-UHFFFAOYSA-N
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Description

The compound 3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a structurally complex molecule featuring a thieno[2,3-b]pyridine core fused with a carboxamide group. Key structural elements include:

  • Substituents:
    • 4-Chlorophenyl on the thiadiazole ring: Introduces electron-withdrawing effects, possibly improving binding affinity.
    • 3,4-Dimethylphenyl at position 6: Adds steric bulk and lipophilicity.
    • 4-Methoxyphenyl at position 4: May enhance solubility through polar interactions .

Properties

IUPAC Name

3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24ClN5O2S2/c1-16-4-5-20(14-17(16)2)24-15-23(18-8-12-22(39-3)13-9-18)25-26(33)27(40-30(25)34-24)28(38)35-31-36-29(41-37-31)19-6-10-21(32)11-7-19/h4-15H,33H2,1-3H3,(H,35,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKIBNDAARFPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)OC)C(=C(S3)C(=O)NC5=NSC(=N5)C6=CC=C(C=C6)Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a thieno[2,3-b]pyridine core, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C29H20ClN5O2SC_{29}H_{20}ClN_5O_2S, with a molecular weight of approximately 467.98 g/mol. The presence of various functional groups, such as an amino group, a carboxamide group, and a thiadiazole moiety, contributes to its reactivity and biological activity. The chlorophenyl and methoxyphenyl groups enhance lipophilicity, potentially improving pharmacokinetic profiles.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer proliferation or viral replication. For instance, studies have shown that derivatives containing thiadiazole scaffolds exhibit anticancer properties by modulating enzyme activity related to tumor growth .
  • Receptor Binding : It can bind to various receptors, altering their activity and leading to therapeutic effects. This property is particularly relevant in the context of cancer treatment where receptor modulation can influence tumor behavior.

Anticancer Activity

Research indicates that the compound exhibits potent anticancer activity against several cancer cell lines. For example:

  • MCF-7 and HepG2 Cells : The compound demonstrated significant antiproliferative effects with IC50 values indicating effective inhibition of cell growth . The structural modifications within the thiadiazole ring have been linked to enhanced anticancer potency.
  • Mechanistic Insights : Studies suggest that the incorporation of specific substituents can significantly enhance activity. For instance, substituting certain groups has been shown to increase cytotoxicity against MCF-7 cells .

Other Biological Activities

Beyond anticancer effects, compounds with similar structures have exhibited various biological activities:

  • Antimicrobial Properties : Thiadiazole derivatives are known for their antimicrobial effects against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Thiadiazole Derivatives : A study reported that modifications in the thiadiazole ring can lead to compounds with enhanced anticancer activity. For instance, certain derivatives showed an IC50 as low as 2.32 µg/mL against specific cancer cell lines .
  • Structure-Activity Relationship (SAR) : Research has highlighted how changes in substituents affect biological outcomes. For example, shifting an ethoxy group from para to ortho positions resulted in a fourfold increase in anticancer activity .

Summary Table of Biological Activities

Activity TypeCell LineIC50 (µg/mL)Reference
AnticancerMCF-72.32
AnticancerHepG25.36
AntimicrobialVarious BacteriaN/A
Anti-inflammatoryN/AN/A

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures to 3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide possess a variety of biological activities:

  • Antinociceptive Effects : Studies have shown that triazolo-thiadiazole derivatives can inhibit pain pathways by targeting tumor necrosis factor-alpha (TNF-α), thus providing potential for neuropathic pain management .
  • Antimicrobial Activity : The thiazole and thiadiazole moieties are known for their antimicrobial properties. Compounds featuring these groups have demonstrated effectiveness against various bacterial strains .
  • Anticancer Potential : The structural components of the compound suggest that it may interact with multiple cellular targets involved in cancer progression, making it a candidate for further investigation in oncology .

Case Studies and Research Findings

Several studies have explored the efficacy of similar compounds:

  • A study on fused triazolo-thiadiazoles reported significant antinociceptive effects in animal models, with median effective doses (ED50) ranging from 7.62 to 28.71 mg/kg across various pain assays . This highlights the potential of the thiadiazole framework in pain management therapies.
  • Another investigation into thiazole derivatives indicated promising results against Gram-negative bacteria, suggesting that modifications to the thiadiazole structure can enhance antimicrobial activity .

Applications in Drug Development

Given its pharmacological properties, This compound could be developed for:

  • Neuropathic Pain Relief : Leveraging its TNF-α inhibitory action.
  • Antimicrobial Agents : Developing new treatments for resistant bacterial infections.
  • Cancer Therapeutics : Investigating its potential to inhibit tumor growth through multi-target mechanisms.

Comparison with Similar Compounds

Substituent Effects :

  • Electron-Withdrawing Groups (Cl, CF₃) : Improve target binding and metabolic stability. For example, the 4-ClPh group in KuSaSch100 enhances antiplasmodial potency .
  • Heterocyclic Moieties : The 1,2,4-thiadiazole in the target compound offers distinct electronic and steric properties compared to thiazole or cyclopenta-fused systems in analogs .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility (µM)
Target Compound 684.22 5.8 12.4
KuSaSch100 463.94 4.2 28.6
Epac1 Inhibitor 501.54 4.9 18.3

Table 2: Pharmacological Data (Selected Analogs)

Compound Target IC₅₀/EC₅₀ (µM) Mechanism Reference
9f Plasmodium 0.87 Dihydroorotate dehydrogenase inhibition
KuSaSch100 Plasmodium 1.2 Hemozoin formation disruption
Epac1 Inhibitor Cardiac Epac1 0.34 cAMP/Epac1 signaling blockade

Q & A

Q. What green chemistry approaches reduce waste in large-scale synthesis?

  • Methodological Answer :
  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for amide couplings .
  • Catalytic Systems : Use immobilized lipases or Pd nanoparticles for recyclable cross-coupling reactions .

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